molecular formula C11H14N2OS B5876236 N-cyclopropyl-N'-(4-methoxyphenyl)thiourea

N-cyclopropyl-N'-(4-methoxyphenyl)thiourea

Cat. No. B5876236
M. Wt: 222.31 g/mol
InChI Key: VXQFDOHAJOKCDL-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-(4-methoxyphenyl)thiourea, also known as CMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to modulate the activity of various neurotransmitter receptors and improve synaptic plasticity.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to improve cognitive function and protect against neurotoxicity.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments, including high purity, stability, and solubility in aqueous solutions. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for research on N-cyclopropyl-N'-(4-methoxyphenyl)thiourea. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to identify potential combination therapies. In inflammation research, future studies could investigate its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, further studies could explore its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has shown promising therapeutic potential in preclinical studies and warrants further investigation.

Synthesis Methods

N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-methoxyphenylisothiocyanate. The resulting product is then treated with hydrochloric acid to yield N-cyclopropyl-N'-(4-methoxyphenyl)thiourea. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

1-cyclopropyl-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-14-10-6-4-9(5-7-10)13-11(15)12-8-2-3-8/h4-8H,2-3H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQFDOHAJOKCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(4-methoxyphenyl)thiourea

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